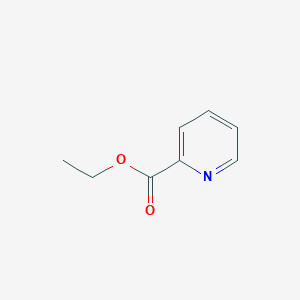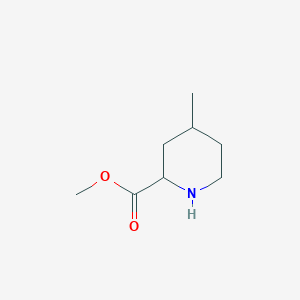
Ethyl picolinate
Übersicht
Beschreibung
Ethyl picolinate (EP) is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and coordination chemistry. It acts as a bidentate ligand, coordinating through ring nitrogen and carbonyl oxygen, and has been used to form complexes with various divalent metal ions . Ethyl picolinate derivatives are important intermediates in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of ethyl picolinate and its derivatives has been explored through various methods. One approach involves the electrochemical reduction of ethyl-2-picolinate on a lead cathode in a sulfuric acid medium, leading to the formation of pyridine derivatives such as pyridine-2-aldehyde, 2-hydroxymethylpyridine, and picoline . Another method includes the cobalt-catalyzed regioselective intermolecular [2+2+2] cycloaddition to construct pyridine derivatives with high regioselectivity . Additionally, ethyl 4-(4-nitrophenoxy) picolinate has been synthesized from 2-picolinic acid through a three-step process, yielding a significant total yield .
Molecular Structure Analysis
The molecular structure of ethyl picolinate complexes has been characterized using various spectroscopic methods. For instance, complexes formed with divalent metal thiocyanates, chlorides, bromides, and perchlorates have been assigned distorted octahedral structures or six-coordinated polymeric structures, depending on the metal and ligand involved . The structure of picolinoyl (4-ethylthiosemicarbazide) and its copper(II) complex has been elucidated through IR, 1H, and 13C NMR spectroscopy, as well as X-ray crystallography .
Chemical Reactions Analysis
Ethyl picolinate participates in several chemical reactions, including its role in the formation of metal complexes. For example, the reaction of picolinohydrazide and ethyl isothiocyanate in absolute ethanol leads to the formation of picolinoyl (4-ethylthiosemicarbazide), which can further react to form metal complexes . The electrochemical reduction of ethyl-2-picolinate also demonstrates the compound's reactivity, resulting in various pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl picolinate and its derivatives have been studied through experimental and theoretical methods. Thermogravimetric analysis of metal complexes of ethyl picolinate indicates decomposition pathways leading to metal oxides . Theoretical studies on the gas-phase decomposition of ethyl picolinate derivatives have been carried out using ab initio methods, providing insights into the reaction mechanisms and kinetic parameters . Additionally, the electroreduction of 2-ethylpicolinate has been investigated by voltammetry, revealing the influence of temperature and acidity on the reduction process .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds : Ethyl picolinate is used as an intermediate in synthesizing biologically active compounds. Xiong et al. (2019) demonstrated the synthesis of Ethyl 4-(4-nitrophenoxy) picolinate as a significant step in the creation of these compounds (Xiong et al., 2019).
Electrochemical Studies : Romulus and Savall (1992) investigated the electrochemical reduction of ethyl-2-picolinate in sulfuric acid, exploring its conversion to various pyridine derivatives (Romulus & Savall, 1992).
Coordination Chemistry : Paul et al. (1974) studied the complexes formed by ethyl picolinate with various divalent metal ions. Ethyl picolinate acted as a bidentate ligand, coordinating through ring nitrogen and carbonyl oxygen (Paul et al., 1974).
Inhibiting Microbial Growth and Sporulation : Ethyl picolinate has been studied for its effects on microbial growth and sporulation. Upreti et al. (1969) found that it inhibits sporulation in certain Bacillus species (Upreti et al., 1969).
Inhibitory Effects on Bacterial Outgrowth : Pandey and Gollakota (1977) reported that ethyl picolinate inhibits the outgrowth and sporulation stages of Bacillus cereus T (Pandey & Gollakota, 1977).
Phytohormone Inhibition in Plants : Sun et al. (2017) discovered that derivatives of picolinic acid, like ethyl picolinate, can inhibit ethylene biosynthesis in plants, impacting fruit ripening and flower senescence (Sun et al., 2017).
Photoinitiated Polymerization : Arsu et al. (1996) demonstrated that ethyl picolinate can be involved in the photoinitiated polymerization of alkyl cyanoacrylates, a process significant in materials science (Arsu et al., 1996).
In Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : Giridhar et al. (2013) explored the use of ethyl picolinate in the synthesis of efficient phosphorescent Ir(III) complexes for PhOLED applications (Giridhar et al., 2013).
As a Ligand in Antitumor Agents : Giovagnini et al. (2005) researched the use of ethyl picolinate in forming mixed ligand complexes of Pt(II) and Pd(II) as potential antitumor agents (Giovagnini et al., 2005).
Electrochemical Reduction Studies : Romulus and Savall (1998) also studied the electrochemical reduction of ethyl picolinate, providing insights into its behavior under different conditions (Romulus & Savall, 1998).
Biochemical Changes in Bacteria : Singh et al. (1979) observed the biochemical changes during the sporogenesis of Bacillus cereus T, noting the influence of ethyl picolinate (Singh et al., 1979).
Theoretical Studies on Decomposition : Notario et al. (2003) conducted theoretical studies on the gas-phase decomposition of ethyl picolinate, providing insights into its chemical behavior (Notario et al., 2003).
Synthetic Approaches in Medicinal Chemistry : Kametani (1970) employed ethyl picolinate in the synthetic approach towards camptothecin, a significant compound in medicinal chemistry (Kametani, 1970).
Electrosynthesis of Organic Compounds : Romulus and Savall (1995) explored the electrosynthesis of 2-hydroxymethylpyridine from ethyl picolinate, further highlighting its role in synthetic chemistry (Romulus & Savall, 1995).
Environmental Studies : Heavner et al. (1995) analyzed volatile organic compounds, including derivatives of picolinic acid like ethyl picolinate, in various environments (Heavner et al., 1995).
C-H Functionalization Reactions : Biswas et al. (2019) developed an efficient strategy for C-H functionalization reactions using a picolinamide directing group, with ethyl picolinate as a by-product (Biswas et al., 2019).
Microbiological Transformation and Degradation Studies : Dovgilevich (1990) summarized the microbiological transformation and degradation of pyridine and alkyl pyridines, including ethyl picolinate (Dovgilevich, 1990).
Pharmaceutical Analysis : Kakade and Yadav (2019) developed an HPTLC method for the estimation of Chromium picolinate in capsule formulation, which is relevant in pharmaceutical analysis (Kakade & Yadav, 2019).
Purification in Chemical Industry : Wang et al. (2022) utilized ethyl picolinate in the purification of 2,6-Lutidine by nonporous adaptive crystals, demonstrating its application in enhancing raw material quality (Wang et al., 2022).
Potentiometric Titration Studies : Rao and Naidu (1971) conducted potentiometric titration of picolines, including ethyl picolinate, in non-aqueous media, providing insights into analytical chemistry techniques (Rao & Naidu, 1971).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Ethyl picolinate are not mentioned in the search results, it is used in the synthesis of compounds that have potential applications in the treatment of diabetes . It is also used in the synthesis of novel herbicides , indicating potential future directions in these areas.
Eigenschaften
IUPAC Name |
ethyl pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYYIPZPELSLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062489 | |
| Record name | Ethyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl picolinate | |
CAS RN |
2524-52-9 | |
| Record name | Ethyl 2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl picolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL PICOLINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL PICOLINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxylic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5EU98AZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)



![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)

![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)




